

An In-depth Technical Guide to the Mechanism of Action of Angenomalin

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Compound of Interest

Compound Name: Angenomalin

Cat. No.: B093187

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Abstract

Angenomalin is a novel, potent, and highly selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain, **Angenomalin** effectively blocks the initiation of downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival. This guide provides a comprehensive overview of the molecular mechanism of action of **Angenomalin**, including its effects on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction to Angenomalin and its Target: VEGFR-2

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central regulators of this process. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This activation creates docking sites for various signaling proteins, initiating downstream pathways that drive the angiogenic process.

Angenomalin is a synthetic, ATP-competitive inhibitor designed to specifically target the kinase activity of VEGFR-2. Its action is intended to suppress tumor-associated angiogenesis, thereby limiting tumor growth and progression.

Molecular Mechanism of Action

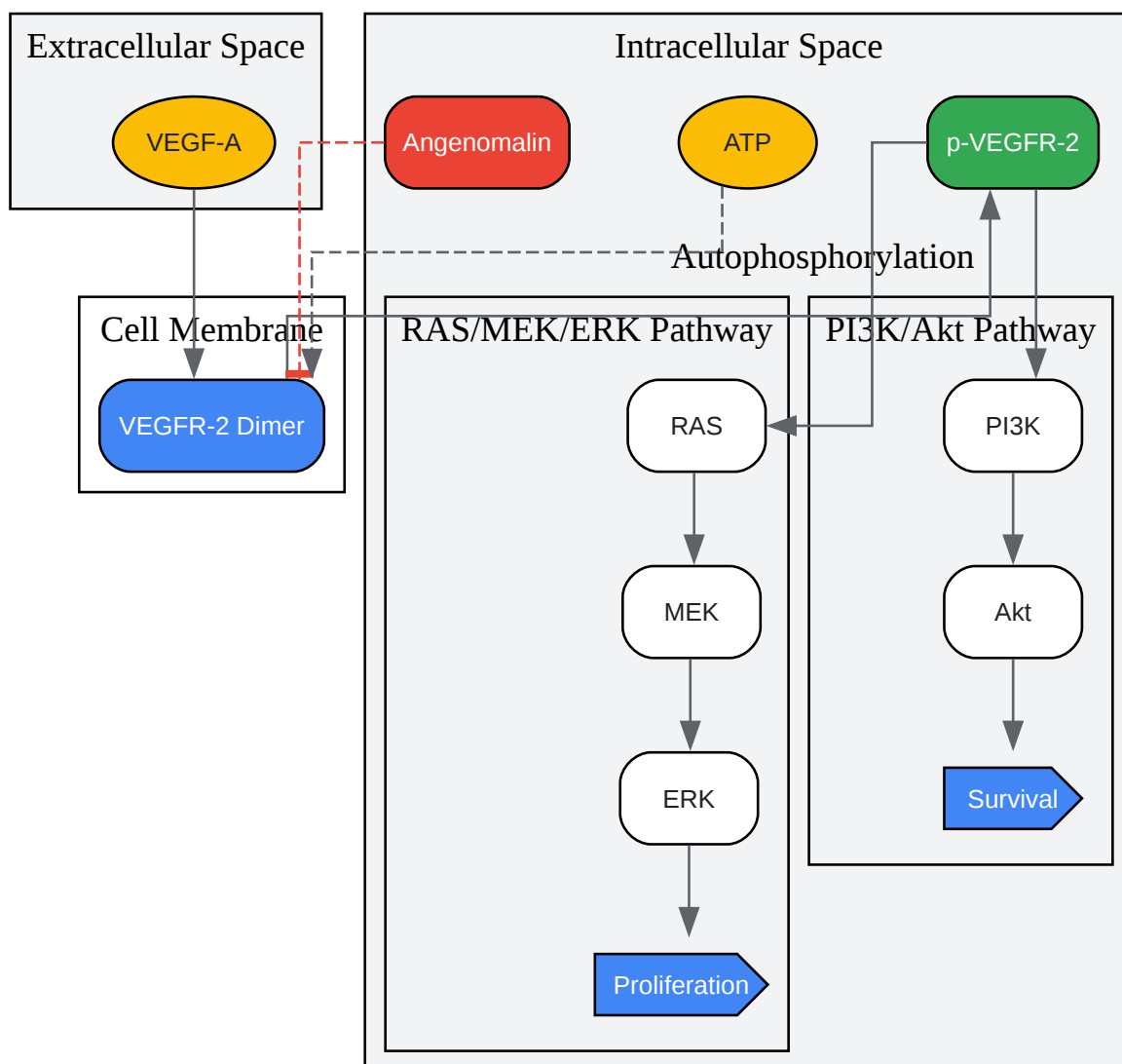
The primary mechanism of action of **Angenomalin** is the inhibition of VEGFR-2 autophosphorylation. By occupying the ATP-binding pocket of the VEGFR-2 kinase domain, **Angenomalin** prevents the transfer of a phosphate group from ATP to the tyrosine residues. This blockade of receptor activation leads to the suppression of two major downstream signaling pathways:

- The RAS/MEK/ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation and migration.
- The PI3K/Akt Pathway: This pathway is a key mediator of endothelial cell survival and permeability.

The inhibition of these pathways by **Angenomalin** results in a potent anti-angiogenic effect.

Signaling Pathways

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by **Angenomalin**.



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Figure 1: **Angenomalin** inhibits VEGFR-2 signaling.

Quantitative Data

The efficacy and selectivity of **Angenomalin** have been characterized through various in vitro assays.

Table 1: Kinase Inhibitory Activity of **Angenomalin**

Kinase	IC50 (nM)
VEGFR-2	2.5
VEGFR-1	150.7
PDGFR β	325.2
c-Kit	850.1
EGFR	>10,000

Table 2: Cellular Activity of **Angenomalin** in HUVECs

Assay	Endpoint	EC50 (nM)
VEGF-stimulated Proliferation	BrdU	10.8
Endothelial Cell Migration	Transwell	25.4
Tube Formation	Matrigel	32.1

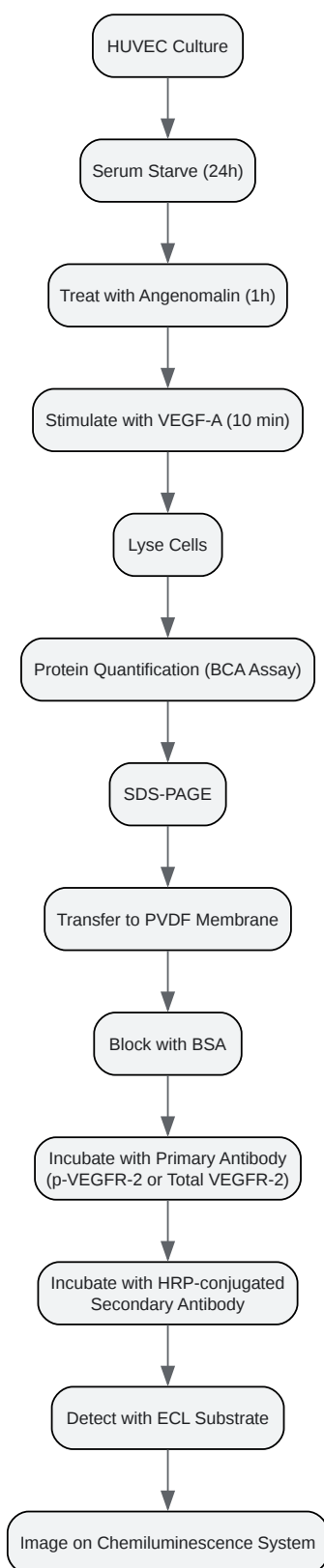
Experimental Protocols

Detailed methodologies for key experiments are provided below.

5.1. In Vitro Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the IC50 value of **Angenomalin** against VEGFR-2.





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